

Spectroscopic Profile of 2,4-Difluorophenylglyoxal Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4-Difluorophenylglyoxal hydrate*

Cat. No.: B1304030

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-difluorophenylglyoxal hydrate**. Due to the limited availability of experimentally derived public data, this document combines predicted spectroscopic values with established experimental protocols to serve as a valuable resource for the characterization of this compound.

Compound Overview

2,4-Difluorophenylglyoxal hydrate is a derivative of phenylglyoxal with two fluorine substituents on the benzene ring.^[1] It is a solid with a melting point of 52-54 °C, at which it decomposes.^[2] The compound has a molecular formula of C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol.^[1] Its chemical structure plays a significant role in its reactivity and spectroscopic properties.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2,4-difluorophenylglyoxal hydrate** based on its structure and publicly available information for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. The predicted mass spectral data for various adducts of 2,4-difluorophenylglyoxal (anhydrous form, $C_8H_4F_2O_2$) are presented below.[\[3\]](#)

Adduct	Predicted m/z
$[M+H]^+$	171.02521
$[M+Na]^+$	193.00715
$[M-H]^-$	169.01065
$[M+NH_4]^+$	188.05175
$[M+K]^+$	208.98109
$[M+H-H_2O]^+$	153.01519
$[M+HCOO]^-$	215.01613
$[M]^+$	170.01738
$[M]^-$	170.01848

Table 1: Predicted Mass Spectrometry Data for 2,4-Difluorophenylglyoxal (anhydrous).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the aldehydic proton, and the hydroxyl protons of the hydrate. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl groups.

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity
Aromatic CH	7.0 - 8.2	Multiplet
Aldehydic CH (of glyoxal)	9.5 - 10.5	Singlet
Hydrate OH	5.0 - 6.0 (broad)	Singlet
Gem-diol CH (of hydrate)	5.5 - 6.5	Singlet

Table 2: Expected ^1H NMR Data for **2,4-Difluorophenylglyoxal Hydrate**.

The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbons, and the gem-diol carbon of the hydrate. The carbon atoms attached to fluorine will exhibit C-F coupling.

Carbon Atom	Expected Chemical Shift (δ , ppm)
Aromatic C-F	160 - 170 (d, ^1JCF)
Aromatic CH	105 - 135
Aromatic C-CO	130 - 140
Carbonyl C=O (ketone)	185 - 195
Carbonyl C=O (aldehyde)	190 - 200
Gem-diol C(OH) ₂ (hydrate)	90 - 100

Table 3: Expected ^{13}C NMR Data for **2,4-Difluorophenylglyoxal Hydrate**. 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H Stretch (hydrate)	3200 - 3600 (broad)
Aromatic C-H Stretch	3000 - 3100
Aldehydic C-H Stretch	2700 - 2900
C=O Stretch (conjugated)	1680 - 1710
Aromatic C=C Stretch	1580 - 1620, 1450 - 1500
C-F Stretch	1100 - 1300

Table 4: Expected Infrared (IR) Absorption Data for **2,4-Difluorophenylglyoxal Hydrate**.

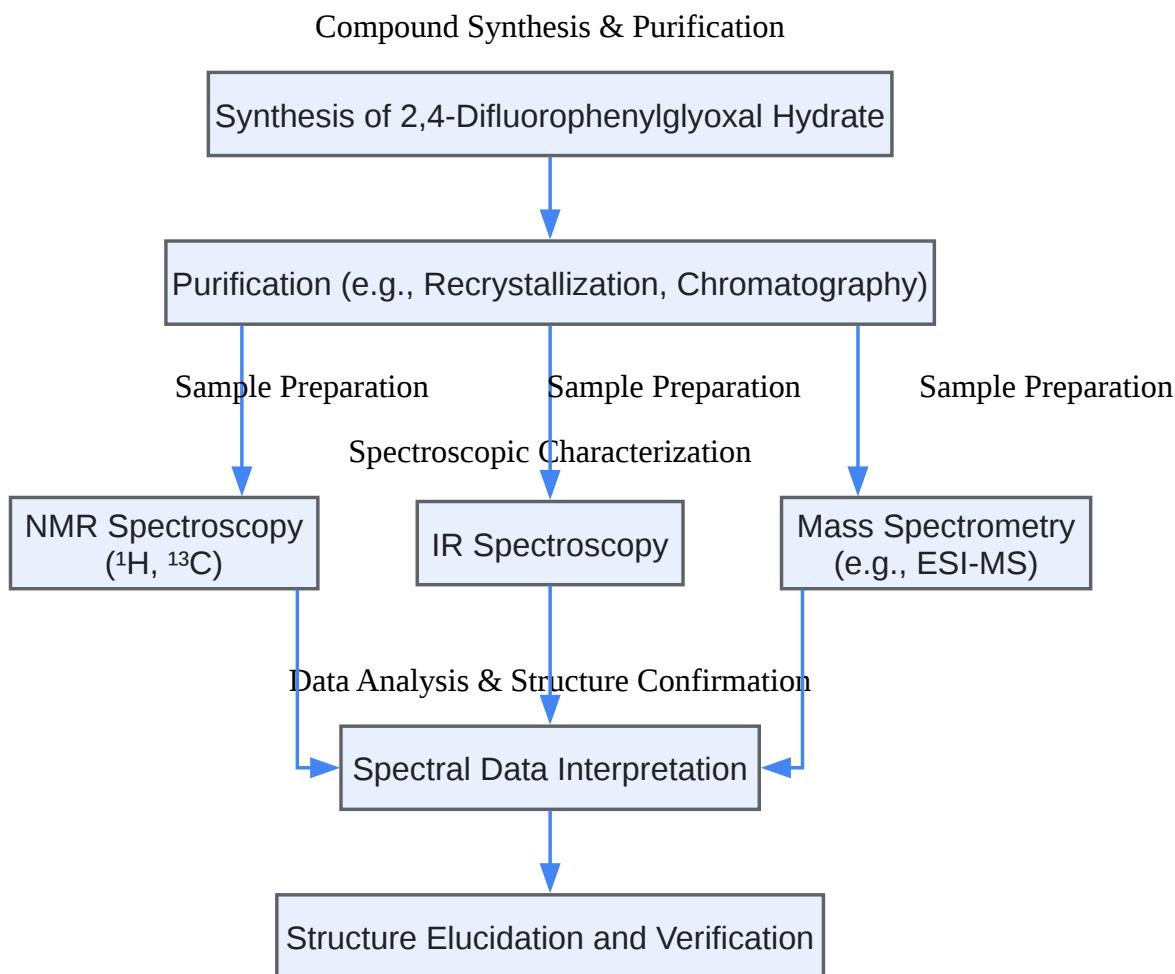
Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2,4-difluorophenylglyoxal hydrate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy


- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid **2,4-difluorophenylglyoxal hydrate** directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This is often the simplest method for solid samples.
- Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the ATR setup or the KBr pellet in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.^[4] Further dilute the solution as needed for the specific instrument.^[4]
- Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Electron Impact (EI) may also be used, but can cause significant fragmentation.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like **2,4-difluorophenylglyoxal hydrate**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,4-Difluorophenylglyoxal hydrate (EVT-329829) | 79784-36-4 [evitachem.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. PubChemLite - 2,4-difluorophenylglyoxal hydrate (C8H4F2O2) [pubchemlite.lcsb.uni.lu]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Difluorophenylglyoxal Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1304030#2-4-difluorophenylglyoxal-hydrate-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1304030#2-4-difluorophenylglyoxal-hydrate-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com